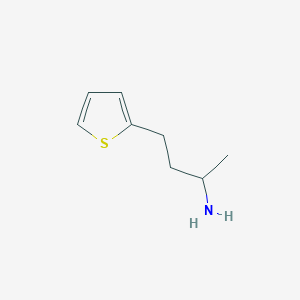

2-Thiophenepropanamine, alpha-methyl-

Description

Contextualization within Thiophene-Based Amine Chemistry

Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the synthesis of numerous functional molecules. pharmaguideline.combohrium.com Its derivatives are integral to various fields, including pharmaceuticals and agrochemicals. The thiophene ring's electronic nature, which is more nucleophilic than benzene, makes it susceptible to electrophilic substitution, primarily at the C2 and C5 positions. pharmaguideline.com This reactivity is fundamental to the construction of more complex thiophene-containing molecules.

Amines appended to a thiophene core, such as 2-Thiophenepropanamine, alpha-methyl-, belong to a class of compounds that have been explored for their potential applications in various areas of chemical research. The presence of the amine functional group introduces basicity and a site for further chemical modification. The specific placement of the propanamine chain at the 2-position of the thiophene ring is a common structural motif, and the introduction of a methyl group at the alpha-position of the side chain can influence the molecule's stereochemistry and biological interactions.

The chemistry of thiophene-based amines is rich and varied. For instance, 2-aminothiophenes are a well-studied class of compounds, often synthesized via the Gewald reaction, and serve as versatile building blocks for more complex heterocyclic systems. researchgate.nettandfonline.com While 2-Thiophenepropanamine, alpha-methyl- is not a 2-aminothiophene in the strictest sense (as the amino group is not directly attached to the ring), its synthesis and reactivity are intrinsically linked to the broader field of thiophene chemistry. The exploration of such compounds contributes to a deeper understanding of structure-activity relationships within this class of molecules. bohrium.com

Table 1: General Properties of Thiophene and Related Amines

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|

| Thiophene | C₄H₄S | 84.14 | Aromatic, five-membered sulfur heterocycle. |

| 2-Aminothiophene | C₄H₅NS | 99.16 | Amine group directly attached to the thiophene ring. |

| 2-Thiopheneethylamine | C₆H₉NS | 127.21 | Ethylamine side chain at the 2-position of the thiophene ring. |

| 1-(2-Thienyl)-2-(methylamino)propane (Methiopropamine) | C₈H₁₃NS | 155.26 | A structural analog with a methylamino group. drugsandalcohol.ie |

| (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | C₉H₁₅NOS | 185.29 | A related propanamine derivative with hydroxyl and dimethylamino groups. chemicalbook.com |

Historical Perspectives on the Synthesis of Related Thiophenepropanamines

The synthesis of thiophene and its derivatives has a rich history, with several named reactions forming the bedrock of modern synthetic strategies. The Paal-Knorr synthesis, reported in 1884, provides a method for creating substituted thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide. organic-chemistry.orgwikipedia.org This reaction has been a mainstay for accessing the core thiophene scaffold.

Another pivotal development was the Gewald aminothiophene synthesis, discovered in the 1960s. wikipedia.org This multicomponent reaction involves the condensation of a ketone or aldehyde with a β-acetonitrile in the presence of elemental sulfur and a base to yield polysubstituted 2-aminothiophenes. researchgate.netsciforum.net The Gewald reaction has proven to be a highly versatile and efficient method for generating these important intermediates. tandfonline.com

While direct historical accounts of the synthesis of 2-Thiophenepropanamine, alpha-methyl- are not extensively documented in seminal literature, its synthesis can be inferred from established methodologies for creating similar structures. A plausible and historically relevant approach would involve the reductive amination of a corresponding ketone, 1-(2-thienyl)propan-2-one. This ketone precursor can be synthesized through various classical organic reactions. For instance, 2-acetylthiophene, a readily available starting material, can be subjected to reactions that extend the carbon chain before conversion to the target amine. cymitquimica.comwikipedia.org

More contemporary synthetic routes often leverage more sophisticated catalytic systems. For example, the synthesis of the structurally related compound methiopropamine (1-(2-thienyl)-2-(methylamino)propane) has been achieved through a three-step protocol, which could be adapted for the synthesis of 2-Thiophenepropanamine, alpha-methyl-. drugsandalcohol.ie Such multi-step syntheses often involve the creation of a key intermediate followed by functional group transformations to introduce the amine moiety. The development of these multi-step and one-pot syntheses reflects the evolution of synthetic organic chemistry towards more efficient and selective methods.

Significance in the Development of Complex Organic Architectures

The utility of a chemical compound in the development of complex organic architectures lies in its ability to serve as a versatile building block or a scaffold for further elaboration. 2-Thiophenepropanamine, alpha-methyl-, with its thiophene ring and a reactive amine side chain, possesses the necessary attributes to be a valuable component in the synthesis of more intricate molecular structures.

The thiophene moiety itself is a key component in many functional materials and pharmaceuticals. bohrium.com Its ability to participate in cross-coupling reactions, such as Suzuki and Stille couplings, allows for the straightforward formation of carbon-carbon bonds, enabling the construction of extended conjugated systems or the attachment of other functional groups. The synthesis of thiophene oligomers and polymers, for instance, relies on such coupling strategies and has led to the development of organic electronic materials.

The propanamine side chain offers a handle for a variety of chemical transformations. The primary amine can be acylated, alkylated, or used to form imines, providing numerous avenues for diversification. This functional group is particularly important in the synthesis of biologically active molecules, where the amine often plays a crucial role in receptor binding or in modulating the physicochemical properties of the molecule. The synthesis of thieno[3,2-c]pyridine (B143518) derivatives, for example, utilizes 2-(2-thienyl)ethylamine as a key intermediate. google.com

Furthermore, the alpha-methyl group on the propanamine chain introduces a chiral center, opening up the possibility of creating stereochemically defined architectures. The synthesis of enantiomerically pure forms of such compounds is of great interest in medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different biological activities. The synthesis of intermediates for the drug duloxetine, which are structurally related to 2-Thiophenepropanamine, alpha-methyl-, often involves asymmetric synthesis or chiral resolution to obtain the desired stereoisomer.

In essence, 2-Thiophenepropanamine, alpha-methyl- and its analogs serve as valuable synthons in the toolbox of organic chemists, enabling the construction of a diverse range of complex molecules with potential applications in materials science and drug discovery. The combination of the robust thiophene core with a functionalized and stereochemically defined side chain provides a powerful platform for molecular design and synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NS |

|---|---|

Molecular Weight |

155.26 g/mol |

IUPAC Name |

4-thiophen-2-ylbutan-2-amine |

InChI |

InChI=1S/C8H13NS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,4-5,9H2,1H3 |

InChI Key |

MIHAZAIACBAVCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CS1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Total Synthesis Strategies for 2-Thiophenepropanamine, alpha-methyl- and its Stereoisomers

The construction of 2-Thiophenepropanamine, alpha-methyl- presents unique challenges due to the presence of a chiral center at the alpha-carbon. Consequently, the development of stereoselective synthetic routes is of paramount importance.

Development of Enantioselective and Diastereoselective Synthetic Pathways

The enantioselective synthesis of α,α-disubstituted amino acid derivatives, including structures analogous to α-methyl-2-thiophenepropanamine, has been achieved through enzymatic resolution. nih.gov For instance, lipase-mediated resolution of corresponding esters has proven to be an effective strategy. nih.gov The efficiency of such resolutions can be optimized by controlling parameters like pH, enzyme loading, and the use of solubilizing additives. nih.gov Another approach involves a diastereoselective aldol/beta-elimination sequence to create α-methylene-β-hydroxy carboxylic acid derivatives, which can serve as precursors to chiral α-methyl compounds. nih.gov

Role of Biocatalysis in Chiral Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines, offering high stereoselectivity under mild reaction conditions. nih.govnih.gov Enzymes such as transaminases, imine reductases (IREDs), monoamine oxidases (MAOs), and amine dehydrogenases (AmDHs) are increasingly utilized. nih.govresearchgate.net

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantiomeric excess. researchgate.netwiley.com The use of ω-transaminases has been demonstrated in the large-scale production of chiral amines. wiley.com

Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs): These enzymes facilitate the asymmetric reduction of prochiral imines and ketones, respectively, to yield chiral amines. nih.govresearchgate.net Protein engineering and directed evolution have expanded the substrate scope and improved the catalytic efficiency of these enzymes. nih.gov

Monoamine Oxidases (MAOs): MAOs can be employed in deracemization processes, where one enantiomer of a racemic amine is selectively oxidized to an imine, which is then non-selectively reduced back to the racemic amine, allowing for the kinetic resolution of the starting material. mdpi.com

The application of biocatalysis offers a greener alternative to traditional chemical methods, often reducing the need for protecting groups and expensive, toxic metal catalysts. nih.govwiley.com

Application of Organometallic Reagents in the Construction of Thiophene-Amine Scaffolds (e.g., Grignard Chemistry)

Organometallic reagents, particularly Grignard reagents, are instrumental in forming carbon-carbon bonds necessary for constructing the thiophene-amine scaffold. The Grignard reaction involves the reaction of an organomagnesium halide with an electrophile, such as a carbonyl compound or an epoxide. libretexts.orgcerritos.edu

A general synthetic route to a precursor of α-methyl-2-thiophenepropanamine could involve the reaction of a 2-thienylmagnesium halide with a suitable electrophile containing the propylamine (B44156) backbone. For example, a patent describes the synthesis of 2-thiopheneethanol (B144495) via a Grignard reaction where 2-bromothiophene (B119243) is reacted with magnesium to form the Grignard reagent, which is then reacted with ethylene (B1197577) oxide. google.com This 2-thiopheneethanol could then be further elaborated to introduce the α-methyl and amine functionalities.

The formation of the Grignard reagent itself is a critical step, often requiring anhydrous conditions and activation of the magnesium metal. libretexts.orgcerritos.edu Side reactions, such as the coupling of the Grignard reagent with unreacted alkyl halide, can lead to impurities like biphenyl (B1667301) in the case of phenylmagnesium bromide. libretexts.org

Advanced Etherification and Coupling Reactions in Scaffold Assembly

Modern synthetic chemistry offers a variety of advanced coupling reactions for the assembly and functionalization of heterocyclic scaffolds like thiophene (B33073). The Suzuki cross-coupling reaction, which involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is a powerful tool for creating carbon-carbon bonds. nih.gov

For instance, 5-bromothiophene-2-carboxylic acid can be esterified and then subjected to a Suzuki coupling with various arylboronic acids to generate a library of 5-arylthiophene derivatives. nih.gov This highlights the utility of such reactions in diversifying the thiophene scaffold. Other palladium-catalyzed reactions, such as those involving C-S coupling followed by heterocyclization, have also been developed for the synthesis of substituted thiophenes. mdpi.com

Chemical Transformations and Derivatizations of the 2-Thiophenepropanamine Nucleus

Regioselective Functionalization of the Thiophene Moiety

The thiophene ring is susceptible to electrophilic substitution, and the regioselectivity of these reactions can be controlled by the existing substituents and the reaction conditions. The sulfur atom influences the electronic distribution in the ring, making certain positions more reactive than others. mdpi.com

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.org This technique involves the deprotonation of a position ortho to a directing group by a strong base, followed by quenching with an electrophile. While this is well-established for many heterocycles, the specific application to a 2-thiophenepropanamine nucleus would depend on the directing ability of the propanamine side chain or other substituents on the thiophene ring.

Furthermore, metal-catalyzed cross-coupling reactions, as mentioned earlier, provide a versatile means for the regioselective introduction of a wide range of functional groups onto the thiophene ring. bohrium.com For example, a halogenated thiophene derivative can be selectively coupled with various partners to introduce new substituents at specific positions.

Selective Modifications of the Amine Nitrogen and Alpha-Methyl Stereocenter

The chemical derivatization of 2-Thiophenepropanamine, alpha-methyl- at the amine nitrogen and the strategic control of the alpha-methyl stereocenter are crucial for modulating its physicochemical and pharmacological properties. Research in this area focuses on developing selective and efficient synthetic methods to generate a diverse library of analogues.

Selective Modifications of the Amine Nitrogen:

The primary amine functionality of 2-Thiophenepropanamine, alpha-methyl- serves as a versatile handle for a variety of chemical transformations. Key modifications include N-alkylation, N-acylation, and N-arylation, which can significantly alter the compound's polarity, basicity, and biological interactions.

N-Alkylation: The introduction of alkyl groups on the amine nitrogen can be achieved through several established methods. Reductive amination, a widely employed technique, involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. This method is highly versatile, allowing for the introduction of a wide range of alkyl substituents. Another common approach is direct alkylation with alkyl halides, although this can sometimes lead to over-alkylation, yielding secondary and tertiary amines. To circumvent this, the use of a large excess of the primary amine or protecting group strategies can be employed.

A study on the generation of a structurally diverse library from a related thiophene derivative, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, demonstrated the successful exchange of the dimethylamino moiety with various aliphatic secondary and aromatic primary and secondary amines. nih.gov This suggests that similar amine exchange reactions could be applicable to modify the amine group of 2-Thiophenepropanamine, alpha-methyl-.

| N-Alkylation Method | Reagents and Conditions | Potential Products | Reference |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | N-Alkyl-alpha-methyl-2-thiophenepropanamine | General Method |

| Direct Alkylation | Alkyl Halide (e.g., R-Br, R-I), Base | N-Alkyl-alpha-methyl-2-thiophenepropanamine | General Method |

| Amine Exchange | Aliphatic or Aromatic Amine, Heat | N-Substituted-alpha-methyl-2-thiophenepropanamine | nih.gov |

N-Acylation and N-Arylation: The synthesis of N-acyl derivatives can be readily accomplished by reacting 2-Thiophenepropanamine, alpha-methyl- with acyl chlorides or anhydrides, often in the presence of a base to neutralize the resulting acid. This modification introduces an amide functionality, which can act as a hydrogen bond donor and acceptor. For N-arylation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming a bond between the amine nitrogen and an aryl group. This allows for the introduction of a wide variety of substituted and unsubstituted aryl moieties.

Research on the synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions highlights the utility of modern coupling techniques in modifying thiophene-containing structures. nih.gov While this study focuses on amide bond formation to a pyrazinyl group, the principles of transition-metal-catalyzed cross-coupling are broadly applicable to N-arylation reactions.

| Modification Type | Reagents and Conditions | Potential Products | Reference |

| N-Acylation | Acyl Chloride/Anhydride, Base | N-Acyl-alpha-methyl-2-thiophenepropanamine | General Method |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Palladium Catalyst, Ligand, Base | N-Aryl-alpha-methyl-2-thiophenepropanamine | General Method |

| Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., DCC, HATU) | N-Acyl-alpha-methyl-2-thiophenepropanamine | General Method |

Control of the Alpha-Methyl Stereocenter:

The presence of a chiral center at the alpha-methyl position necessitates stereocontrolled synthetic strategies to obtain enantiomerically pure forms of 2-Thiophenepropanamine, alpha-methyl- and its derivatives. The biological activity of chiral molecules is often highly dependent on their stereochemistry.

Asymmetric Synthesis: Several approaches can be envisioned for the asymmetric synthesis of this compound. One strategy involves the use of chiral auxiliaries. For instance, the Ellman sulfinamide methodology has been extensively used for the asymmetric synthesis of a wide variety of chiral amines. yale.edu This method involves the condensation of a ketone with a chiral sulfinamide to form a sulfinylimine, followed by diastereoselective addition of a nucleophile and subsequent removal of the auxiliary.

Another powerful approach is asymmetric catalysis. The asymmetric reduction of a suitable prochiral precursor, such as an imine or an enamine, using a chiral catalyst can provide access to the desired enantiomer with high enantioselectivity. Furthermore, enzymatic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, can be an effective method for separating the enantiomers. A recent review highlighted the use of transaminases in one-pot multi-step enzymatic cascade transformations for the synthesis of chiral 2-arylpropylamines from racemic epoxides. mdpi.com

Chiral Resolution: In cases where a racemic mixture of 2-Thiophenepropanamine, alpha-methyl- is synthesized, chiral resolution can be employed to separate the enantiomers. This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salts yields the individual enantiomers. A patent for the preparation of α-methyl-2-thiopheneacetic acid derivatives describes the use of isopropylamine (B41738) to form a salt for purification, which precipitates and is filtered. google.com A similar approach with a chiral amine could potentially be used for resolution.

| Stereocontrol Strategy | Methodology | Key Features | Reference |

| Asymmetric Synthesis | Chiral Auxiliaries (e.g., Ellman's Sulfinamide) | Formation of diastereomeric intermediates, high diastereoselectivity. | yale.edu |

| Asymmetric Synthesis | Asymmetric Catalysis (e.g., Hydrogenation, Transfer Hydrogenation) | Use of chiral metal catalysts or organocatalysts to induce enantioselectivity. | General Principle |

| Asymmetric Synthesis | Biocatalysis (e.g., Transaminases) | High enantioselectivity and mild reaction conditions. | mdpi.com |

| Chiral Resolution | Diastereomeric Salt Formation | Use of a chiral resolving agent to form separable diastereomeric salts. | google.com (by analogy) |

Elucidation of Reaction Mechanisms for Novel Transformations

Understanding the reaction mechanisms of novel transformations involving 2-Thiophenepropanamine, alpha-methyl- is fundamental for optimizing reaction conditions, predicting outcomes with new substrates, and designing more efficient synthetic routes. While specific mechanistic studies on this particular compound are not extensively reported in the literature, we can infer potential mechanisms for key transformations based on established principles of organic chemistry.

Mechanistic Insights into N-Alkylation and N-Arylation:

The mechanism of reductive amination typically proceeds through the initial formation of a carbinolamine intermediate from the reaction of the primary amine with a carbonyl compound. This is followed by dehydration to form an imine or enamine, which is then reduced in situ by the reducing agent. The choice of reducing agent can influence the reaction pathway and selectivity.

For N-arylation via Buchwald-Hartwig amination, the catalytic cycle is well-established. It generally involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then furnishes the N-aryl amine product and regenerates the palladium(0) catalyst. The nature of the phosphine (B1218219) ligand employed is critical for the efficiency and scope of the reaction, influencing both the rate of oxidative addition and reductive elimination.

Mechanisms of Stereoselective Syntheses:

In the context of asymmetric synthesis using chiral auxiliaries like Ellman's sulfinamide, the stereochemical outcome is dictated by the diastereoselective addition of a nucleophile to the C=N bond of the intermediate N-sulfinylimine. The chiral sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. The mechanism involves the formation of a six-membered ring transition state, where the metal cation of the nucleophilic reagent coordinates to both the sulfinyl oxygen and the imine nitrogen, leading to a highly organized and predictable stereochemical outcome.

For asymmetric catalytic reductions, the mechanism depends on the specific catalyst system. For instance, in Noyori's asymmetric hydrogenation of ketones and imines, the mechanism involves the formation of a metal-hydride species from the chiral ruthenium catalyst and a hydrogen source. The substrate coordinates to the metal center, and the hydride is transferred to the prochiral carbon in a stereoselective manner, guided by the chiral ligands on the metal.

Hypothetical Mechanistic Pathways for Novel Transformations:

Given the reactivity of the thiophene ring, novel transformations could involve electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the thiophene core. For example, a Friedel-Crafts acylation at the 5-position of the thiophene ring would likely proceed through the formation of an acylium ion, which then attacks the electron-rich thiophene ring. The regioselectivity of this substitution would be influenced by the directing effect of the propanamine side chain.

Computational studies can be a powerful tool to elucidate reaction mechanisms, providing insights into transition state geometries, activation energies, and reaction pathways. For novel transformations of 2-Thiophenepropanamine, alpha-methyl-, density functional theory (DFT) calculations could be employed to model potential reaction coordinates and predict the feasibility of different mechanistic pathways.

In Depth Spectroscopic and Computational Characterization

Comprehensive Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and the nature of its chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of 2-Thiophenepropanamine, alpha-methyl-.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups of the propanamine side chain, as well as the amine (NH₂) protons. The chemical shifts (δ) would indicate the electronic environment of each proton, and the spin-spin coupling patterns would reveal the connectivity between adjacent protons. For instance, the methine proton would likely appear as a multiplet due to coupling with both the methylene and methyl protons.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the thiophene ring carbons would be in the aromatic region, while the carbons of the alkyl side chain would appear at higher field.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, confirming the connectivity of the propanamine chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for assigning the ¹H and ¹³C signals definitively by showing direct and long-range correlations between protons and carbons.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| Thiophene H-3 | Data not available | Data not available |

| Thiophene H-4 | Data not available | Data not available |

| Thiophene H-5 | Data not available | Data not available |

| α-CH | Data not available | Data not available |

| β-CH₂ | Data not available | Data not available |

| α-CH₃ | Data not available | Data not available |

| NH₂ | Data not available | - |

| Thiophene C-2 | - | Data not available |

| Thiophene C-3 | - | Data not available |

| Thiophene C-4 | - | Data not available |

| Thiophene C-5 | - | Data not available |

| α-C | - | Data not available |

| β-C | - | Data not available |

| α-CH₃ Carbon | - | Data not available |

Advanced Mass Spectrometry Techniques (ESI-MS, MS/MS) for Molecular and Fragment Ion Analysis

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

ESI-MS: Electrospray ionization mass spectrometry would provide the accurate mass of the protonated molecule [M+H]⁺, confirming the molecular formula C₇H₁₁NS. PubChem does provide predicted collision cross section (CCS) values for various adducts of 1-(thiophen-2-yl)propan-2-amine. nih.gov

MS/MS: Tandem mass spectrometry would involve selecting the parent ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. Key fragment ions would likely arise from the cleavage of the C-C bond between the thiophene ring and the side chain, and the loss of the amine group.

A predicted mass spectrometry data table is shown below.

| Ion | m/z (predicted) |

| [M+H]⁺ | 142.06850 |

| [M+Na]⁺ | 164.05044 |

| [M-H]⁻ | 140.05394 |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

IR spectroscopy would identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For a primary amine like 2-Thiophenepropanamine, alpha-methyl-, characteristic absorptions would include N-H stretching and bending vibrations. spectroscopyonline.com The spectrum would also show C-H stretching from the alkyl and aromatic parts of the molecule, as well as vibrations characteristic of the thiophene ring. wpmucdn.com

A table of expected IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |

| N-H (amine) | Bending (scissoring) | 1580-1650 |

| C-H (thiophene) | Stretching | ~3100 |

| C-H (alkyl) | Stretching | 2850-2960 |

| C=C (thiophene) | Stretching | ~1400-1500 |

| C-N | Stretching | 1020-1250 |

Computational Chemistry and Molecular Modeling for Theoretical Understanding

Computational methods provide a theoretical framework to understand the electronic structure, stability, and dynamics of molecules.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. scienceacademique.com For 2-Thiophenepropanamine, alpha-methyl-, DFT calculations could be used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic properties and reactivity.

Simulate the IR and NMR spectra to aid in the interpretation of experimental data.

Determine atomic charges and electrostatic potential maps to predict sites of nucleophilic and electrophilic attack.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of the propanamine side chain allows for multiple conformations.

Conformational Analysis: A systematic search of the potential energy surface would identify the different stable conformers and their relative energies.

Molecular Dynamics (MD) Simulations: MD simulations would provide insights into the dynamic behavior of the molecule over time, including conformational changes and interactions with its environment. Such simulations are valuable for understanding how the molecule might behave in a biological system or in solution.

Theoretical Prediction of Spectroscopic Parameters and Intermolecular Interactions

A comprehensive theoretical investigation into the spectroscopic parameters and intermolecular interactions of 2-Thiophenepropanamine, alpha-methyl- requires the application of sophisticated computational chemistry methods. Techniques such as Density Functional Theory (DFT) are powerful tools for predicting molecular properties and providing insights that complement experimental data. nih.govresearchgate.net These computational approaches can be used to calculate a variety of parameters, including vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.gov Furthermore, these methods allow for the detailed analysis of intermolecular forces, which govern how molecules interact with each other and with their environment.

For instance, studies on related thiophene compounds have employed DFT with various functionals, such as B3LYP, to optimize molecular geometries and predict vibrational spectra. nih.gov These theoretical calculations, when compared with experimental data, can help in the precise assignment of vibrational modes. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is a common approach for the theoretical prediction of NMR chemical shifts, providing valuable information for structural elucidation. docbrown.info

The analysis of intermolecular interactions is often carried out using methods like Natural Bond Orbital (NBO) analysis, which can reveal details about charge delocalization and hyperconjugative interactions within a molecule. sciety.org Additionally, the study of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can provide insights into the reactivity and interaction sites of a molecule. mdpi.comsciety.org

While these methodologies are well-established and have been applied to a wide range of organic molecules, including various thiophene derivatives, the specific outputs of such calculations—such as predicted vibrational frequencies, NMR chemical shifts, and intermolecular interaction energies for 2-Thiophenepropanamine, alpha-methyl-—are contingent on dedicated computational studies. The absence of such published research precludes the presentation of specific data tables and detailed research findings for this particular compound.

Future computational studies on 2-Thiophenepropanamine, alpha-methyl- would be invaluable in providing a deeper understanding of its intrinsic molecular properties and interaction behaviors. Such research would likely involve the use of DFT and other advanced computational techniques to generate the kind of detailed spectroscopic and interaction data that is currently unavailable.

Structure Reactivity and Structure Selectivity Relationship Studies

Investigation of Structural Modifications on Chemical Reactivity and Synthetic Outcomes

Structural modifications at three key positions—the alpha-carbon of the propanamine chain, the thiophene (B33073) ring, and the amine group—can significantly alter the molecule's reactivity and the outcome of chemical reactions.

The presence of a methyl group at the alpha-position of the propanamine side chain introduces distinct steric and electronic effects that influence reaction pathways. The alpha-methyl group is an electron-donating group (+I effect), which can stabilize an adjacent carbocation. This electronic effect can favor reaction mechanisms that proceed through carbocationic intermediates.

Furthermore, the steric bulk of the alpha-methyl group can hinder nucleophilic attack at the alpha-carbon, potentially altering the regioselectivity of certain reactions. For instance, in reactions involving the amine as a directing group, the steric hindrance from the alpha-methyl group can influence the approach of reagents. osti.govresearchgate.netnih.gov Computational studies have highlighted the pivotal role of the bulkiness of alkyl side groups in determining the conformation and reactivity of amines. researchgate.net This steric factor can be critical in moderating reaction pathways, for example, by influencing the formation of specific products in reactions like carbamate (B1207046) formation. osti.gov

Table 1: Hypothetical Influence of Alpha-Methyl Group on Reaction Outcomes

| Reaction Type | Reactant | Observed Pathway/Product Ratio | Plausible Rationale |

|---|---|---|---|

| N-Alkylation (with a bulky electrophile) | 2-Thiophenepropanamine | Higher yield of mono-alkylation | Less steric hindrance at the nitrogen atom. |

| N-Alkylation (with a bulky electrophile) | 2-Thiophenepropanamine, alpha-methyl- | Lower yield, potential for elimination side-products | Increased steric hindrance around the nitrogen atom and at the alpha-carbon. nih.govrsc.org |

| Oxidative Coupling (at α-carbon) | 2-Thiophenepropanamine | Favored | Less sterically hindered α-C-H bond. |

| Oxidative Coupling (at α-carbon) | 2-Thiophenepropanamine, alpha-methyl- | Disfavored | Steric hindrance and electronic stabilization of the C-H bond by the methyl group. nih.gov |

The thiophene ring is inherently electron-rich, making it more reactive towards electrophilic substitution than benzene. nih.gove-bookshelf.denumberanalytics.com The position of electrophilic attack is preferentially at the C2 (α) position. When the C2 position is occupied, as in 2-Thiophenepropanamine, alpha-methyl-, electrophilic substitution is directed primarily to the C5 position.

Substituents on the thiophene ring can significantly modify its electronic properties and, consequently, its reactivity.

Electron-donating groups (EDGs) such as alkyl, alkoxy, or amino groups increase the electron density of the ring, activating it towards electrophilic substitution and generally directing incoming electrophiles to the ortho and para positions relative to the substituent.

Electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or acyl groups decrease the ring's electron density, deactivating it towards electrophilic attack. uoanbar.edu.iq These groups typically direct incoming electrophiles to the meta position.

Conversely, for nucleophilic aromatic substitution, which is generally difficult on an unsubstituted thiophene ring, the presence of strong electron-withdrawing groups is often required to facilitate the reaction. researchgate.netquimicaorganica.org Such groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. uoanbar.edu.iqquimicaorganica.org

Table 2: Predicted Effects of Substituents on the Reactivity of a 2-Substituted Thiophene Ring

| Substituent at C5-Position | Electronic Effect | Reactivity towards Electrophiles | Major Product of Electrophilic Attack (e.g., Nitration) |

|---|---|---|---|

| -H | Neutral | Baseline | Substitution at C5 |

| -CH₃ | Donating (+I, Hyperconjugation) | Activated | Substitution at C4 (and some at C3) |

| -OCH₃ | Donating (+R > -I) | Strongly Activated | Substitution at C4 |

| -Cl | Withdrawing (-I > +R) | Deactivated | Substitution at C4 |

| -NO₂ | Withdrawing (-I, -R) | Strongly Deactivated | Substitution at C4 |

The basicity and nucleophilicity of the amine group are critical to the reactivity profile of 2-Thiophenepropanamine, alpha-methyl-. These properties can be fine-tuned through substitution on the nitrogen atom.

Basicity : The basicity of an amine is its ability to accept a proton. In general, alkyl groups, being electron-donating, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity. pharmaguideline.comncert.nic.in Therefore, secondary amines are typically more basic than primary amines. However, tertiary amines are often less basic in aqueous solution than secondary amines due to a combination of electronic effects, solvation effects, and steric hindrance, which destabilizes the protonated ammonium (B1175870) cation. ncert.nic.inquora.com

Nucleophilicity : Nucleophilicity refers to the rate at which an amine attacks an electrophilic carbon. While often correlated with basicity, nucleophilicity is more sensitive to steric hindrance. fiveable.memasterorganicchemistry.com Primary amines are generally more nucleophilic than secondary amines, which are more nucleophilic than tertiary amines, due to increasing steric bulk around the nitrogen atom hindering its approach to an electrophile. fiveable.me Electron-withdrawing groups attached to the nitrogen decrease both basicity and nucleophilicity. masterorganicchemistry.compressbooks.pub

Table 3: Effect of N-Substitution on Amine Properties (Illustrative Values)

| Amine Type (R-NH₂) | Substituent (R') on N (R-NHR' or R-NR'₂) | Predicted pKₐ of Conjugate Acid (R-NH₂R'⁺) | Relative Nucleophilicity | Key Factors |

|---|---|---|---|---|

| Primary | -H | ~10.6 | High | Baseline |

| Secondary | -CH₃ | ~10.8 | Very High | +I effect of methyl group. quora.com |

| Tertiary | -CH₃, -CH₃ | ~9.8 | Moderate | Increased steric hindrance, reduced solvation of cation. ncert.nic.in |

| Secondary | -C(CH₃)₃ (tert-Butyl) | ~10.7 | Low | Significant steric hindrance outweighs electronic effects. masterorganicchemistry.com |

| Secondary | -C₆H₅ (Phenyl) | ~4.6 | Very Low | Lone pair delocalization into the aromatic ring (-R effect). pressbooks.pub |

Computational Approaches for Predicting Chemical Behavior

Computational chemistry provides powerful tools for predicting and understanding the chemical behavior of molecules like 2-Thiophenepropanamine, alpha-methyl-, enabling more rational approaches to molecular design and synthesis.

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a series of compounds with their observed reactivity. nih.govnih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical properties of the molecules. oup.com

For a series of thiophene derivatives, a QSRR model could predict properties like reaction rates or equilibrium constants. The general form of a linear QSRR model is:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ... Dₙ are molecular descriptors and c₀, c₁, ... cₙ are coefficients determined through statistical regression analysis. These models help to identify the key molecular features that govern reactivity. For instance, a QSRR study on the retention of aminopyridines in chromatography successfully used a small number of descriptors to build a predictive model. nih.gov

Table 4: Representative Molecular Descriptors for QSRR Modeling of Thiophene Derivatives

| Descriptor Class | Example Descriptor | Information Encoded | Predicted Influence on Reactivity |

|---|---|---|---|

| Electronic | HOMO/LUMO energies | Electron-donating/accepting ability | Higher HOMO may correlate with higher nucleophilicity. |

| Topological | Wiener Index | Molecular branching and size | Can correlate with steric effects and accessibility of reactive sites. |

| Quantum-Chemical | Mulliken atomic charges | Partial charge distribution on atoms | Charge on the nitrogen or ring carbons can predict sites of protonation or electrophilic/nucleophilic attack. |

| Physicochemical | LogP | Lipophilicity/hydrophilicity | Influences reactivity in different solvent systems. nih.govoup.com |

Chemoinformatics combines chemistry, computer science, and information technology to analyze large datasets of chemical information, facilitating rational molecular design. longdom.orgbioinfopublication.org For designing new thiophene derivatives based on 2-Thiophenepropanamine, alpha-methyl-, chemoinformatic tools can be invaluable. nih.govnih.gov

Key applications include:

Virtual Screening : Computer-based methods are used to screen large libraries of virtual compounds against a biological target or for a specific chemical property. azolifesciences.com This helps prioritize which derivatives to synthesize, saving time and resources.

Similarity Searching : This involves searching chemical databases for molecules that are structurally similar to a query compound. longdom.org This can help identify compounds with potentially similar reactivity profiles or biological activities.

ADMET Prediction : Chemoinformatic models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is crucial in the development of new compounds. nih.gov

By integrating these computational approaches, researchers can design novel thiophene derivatives with tailored reactivity and desired properties more efficiently.

Table 5: Chemoinformatic Tools in the Design of Thiophene Derivatives

| Tool/Technique | Application | Example in Designing Thiophene Derivatives |

|---|---|---|

| Molecular Docking | Predicting binding orientation of a molecule to a target protein. | Designing thiophene derivatives that can fit into the active site of a specific enzyme. nih.gov |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for a specific biological activity. | Creating a model based on active thiophene compounds to guide the design of new, more potent analogues. |

| Chemical Database Mining | Extracting structure-activity relationships from large datasets. | Analyzing databases of known thiophene compounds to identify structural motifs associated with desired reactivity. longdom.org |

| Machine Learning Models | Building predictive models for various properties (e.g., reactivity, toxicity). | Training a model to predict the electrophilic substitution pattern of newly designed thiophene derivatives. cetri.ca |

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For a compound like 2-Thiophenepropanamine, alpha-methyl-, various chromatographic methods are essential for its analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. The development of a robust HPLC method for 2-Thiophenepropanamine, alpha-methyl- would involve a systematic optimization of several key parameters to achieve the desired chromatographic performance.

Method Development: The initial phase of method development would focus on selecting an appropriate stationary phase (column) and mobile phase. Given the basic nature of the amine group in 2-Thiophenepropanamine, alpha-methyl-, a reversed-phase column, such as a C18 or C8, would likely be the first choice. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous buffer would be a critical parameter to control the ionization state of the analyte and achieve optimal retention and peak shape. Gradient elution, where the proportion of the organic modifier is increased over time, may be employed to ensure the timely elution of the compound while maintaining good resolution from any potential impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the thiophene (B33073) ring exhibits significant absorbance.

Validation: Once the method is developed, it must be validated to ensure its reliability, accuracy, and precision. Validation would be performed according to established guidelines and would assess parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

A hypothetical summary of validation parameters for an HPLC method for 2-Thiophenepropanamine, alpha-methyl- is presented in the table below.

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | Typically 80-120% of the target concentration | 10-150 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | ≤ 2% | < 1.5% |

| Specificity | No interference from blank/placebo | Specific |

| LOD | Signal-to-noise ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-noise ratio of 10:1 | 0.15 µg/mL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While 2-Thiophenepropanamine, alpha-methyl- has a relatively high boiling point, it can be analyzed by GC, often after derivatization to increase its volatility and thermal stability. A common derivatization strategy for primary amines is acylation (e.g., with trifluoroacetic anhydride) to form a more volatile amide.

Purity Profiling: GC, particularly when coupled with a mass spectrometer (GC-MS), is exceptionally well-suited for purity profiling. It can separate and identify volatile impurities that may be present in a sample of 2-Thiophenepropanamine, alpha-methyl-, such as residual solvents from synthesis or by-products of the reaction. The choice of the capillary column is crucial, with non-polar or medium-polarity columns being typical choices. The temperature program of the GC oven is optimized to achieve good separation of all components within a reasonable analysis time.

A hypothetical purity profile for a research-grade sample of 2-Thiophenepropanamine, alpha-methyl- as determined by GC is shown in the table below.

| Peak No. | Retention Time (min) | Compound Identity | Area % |

| 1 | 4.2 | Solvent (e.g., Toluene) | 0.02 |

| 2 | 8.5 | Unknown Impurity | 0.08 |

| 3 | 10.1 | 2-Thiophenepropanamine, alpha-methyl- | 99.85 |

| 4 | 11.3 | Related Substance | 0.05 |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. thieme.de

Reaction Monitoring: In the synthesis of 2-Thiophenepropanamine, alpha-methyl-, TLC can be used to track the progress of the reaction. youtube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to visualize the consumption of reactants and the formation of the product over time. youtube.com The choice of the stationary phase (e.g., silica (B1680970) gel on an aluminum plate) and the mobile phase (a mixture of organic solvents) is optimized to achieve a good separation between the starting materials and the product. Visualization can be achieved under UV light, due to the UV-active thiophene ring, or by staining with a suitable reagent such as ninhydrin, which reacts with the primary amine to produce a colored spot. A completed reaction would ideally show the complete disappearance of the starting material spot and the appearance of a single product spot. youtube.com

A hypothetical TLC analysis for monitoring a reaction to synthesize 2-Thiophenepropanamine, alpha-methyl- is described below.

| Lane | Sample | Rf Value | Observation |

| 1 | Starting Material 1 | 0.75 | Spot diminishes over time |

| 2 | Starting Material 2 | 0.20 | Spot diminishes over time |

| 3 | Reaction Mixture (t=0) | 0.75, 0.20 | Only starting material spots visible |

| 4 | Reaction Mixture (t=2h) | 0.75, 0.50, 0.20 | Product spot appears, starting materials still present |

| 5 | Reaction Mixture (t=4h) | 0.50 | Predominantly product spot, starting materials absent |

| 6 | Product Standard | 0.50 | Matches the product spot in the reaction mixture |

Potentiometric and Spectrophotometric Techniques for Quantitative Analysis

Beyond chromatography, other analytical techniques offer alternative or complementary approaches for the quantitative analysis of 2-Thiophenepropanamine, alpha-methyl-.

Potentiometry measures the potential difference between two electrodes in an electrochemical cell under zero current conditions. The development of an ion-selective electrode (ISE) for 2-Thiophenepropanamine, alpha-methyl- would provide a simple and inexpensive method for its direct determination in various samples.

Sensor Development: An ISE for this compound would likely be based on a polymeric membrane (e.g., PVC) containing an ionophore that selectively binds to the protonated form of 2-Thiophenepropanamine, alpha-methyl-. The ionophore could be a crown ether, a calixarene, or another macrocyclic compound with a cavity size and binding sites suitable for the target analyte. The sensor's response would be logarithmic with respect to the analyte's concentration, following the Nernst equation. The development process would involve optimizing the membrane composition (plasticizer, ionophore, and any ionic additives) to achieve the best selectivity, sensitivity, and response time.

A table of hypothetical performance characteristics for a developed potentiometric sensor is provided below.

| Parameter | Hypothetical Performance |

| Linear Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻² M |

| Slope | 58.5 mV/decade (near-Nernstian) |

| Limit of Detection | 5.0 x 10⁻⁶ M |

| Response Time | < 30 seconds |

| Selectivity | High selectivity over common inorganic and organic cations |

| Lifetime | 4-6 weeks |

Spectrophotometry and spectrofluorimetry are analytical techniques based on the absorption and emission of light by molecules, respectively. alliedacademies.org These methods can be highly sensitive and are well-suited for trace analysis. researchgate.net

Methodologies: Since 2-Thiophenepropanamine, alpha-methyl- possesses a UV-absorbing thiophene ring, direct UV spectrophotometry can be used for its quantification. However, for enhanced sensitivity and selectivity, especially in complex matrices, derivatization reactions are often employed. For instance, the primary amine group can react with a chromogenic reagent (e.g., ninhydrin) or a fluorogenic reagent (e.g., fluorescamine, o-phthalaldehyde) to produce a highly colored or fluorescent product, respectively. The resulting product can then be measured at a specific wavelength, away from potential interferences. nih.govnih.gov

Spectrofluorimetry generally offers higher sensitivity than spectrophotometry. redalyc.org A spectrofluorimetric method would involve reacting the compound with a suitable reagent to form a fluorescent derivative, followed by measuring the fluorescence intensity at a specific excitation and emission wavelength. redalyc.org The conditions for the derivatization reaction, such as pH, temperature, and reaction time, would need to be carefully optimized to ensure complete and reproducible derivatization.

The table below summarizes hypothetical characteristics of a spectrofluorimetric method for trace analysis of 2-Thiophenepropanamine, alpha-methyl- after derivatization.

| Parameter | Hypothetical Result |

| Derivatizing Agent | o-Phthalaldehyde (OPA) |

| Excitation Wavelength (λex) | 340 nm |

| Emission Wavelength (λem) | 455 nm |

| Linear Range | 10 ng/mL - 500 ng/mL |

| Limit of Detection (LOD) | 2 ng/mL |

| Limit of Quantification (LOQ) | 8 ng/mL |

| Precision (RSD%) | < 3% |

Future Research Directions and Potential in Chemical Science

Exploration of the Compound as a Chiral Auxiliary or Ligand in Catalysis

The development of efficient methods for asymmetric synthesis is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. Chiral auxiliaries and ligands are pivotal in controlling the stereochemical outcome of chemical reactions. The structure of 2-Thiophenepropanamine, alpha-methyl- makes it an intriguing candidate for these applications.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. wikipedia.org The auxiliary is subsequently removed and can ideally be recovered for reuse. wikipedia.org The amine functionality in 2-Thiophenepropanamine, alpha-methyl- allows for its covalent attachment to substrates containing carboxylic acid or related functional groups, forming chiral amides. The steric and electronic properties of the alpha-methylbenzyl group, influenced by the adjacent thiophene (B33073) ring, could then effectively shield one face of the enolate or related reactive intermediate, directing alkylation, aldol, or Michael reactions to the opposite face with high diastereoselectivity.

As a chiral ligand, 2-Thiophenepropanamine, alpha-methyl- could coordinate to a transition metal center, creating a chiral catalytic environment. The nitrogen atom of the amine and the sulfur atom of the thiophene ring could potentially act as a bidentate ligand, forming a stable chelate complex with various transition metals such as palladium, rhodium, iridium, or copper. Such chiral metal complexes could be investigated for their efficacy in a range of asymmetric catalytic transformations.

Detailed Research Findings:

While direct experimental data for 2-Thiophenepropanamine, alpha-methyl- as a chiral auxiliary or ligand is not yet available in the literature, the principles are well-established with analogous structures like alpha-phenylethylamine. nih.gov Research in this area would involve the synthesis of the chiral amine and its subsequent evaluation in well-known asymmetric reactions.

Asymmetric Alkylation: The lithium enolate of an N-acyl derivative of 2-Thiophenepropanamine, alpha-methyl- could be alkylated with various electrophiles. The diastereomeric excess of the product would provide a direct measure of the stereodirecting ability of the thiophene-containing auxiliary.

Asymmetric Aldol Reactions: The corresponding boron or titanium enolates could be reacted with aldehydes to form chiral β-hydroxy carbonyl compounds. The diastereoselectivity of this reaction would be a key indicator of its potential.

Catalytic Asymmetric Hydrogenation: As a ligand, its performance could be tested in the asymmetric hydrogenation of prochiral olefins or ketones. The enantiomeric excess of the product would determine the effectiveness of the chiral ligand-metal complex.

Below is a hypothetical data table illustrating the kind of results that would be sought in such an investigation, comparing the potential performance of a catalyst derived from 2-Thiophenepropanamine, alpha-methyl- (TMP-Ligand) with a known standard.

| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| [Rh(COD)(TMP-Ligand)]BF4 | Methyl acetamidoacrylate | N-acetyl-alanine methyl ester | >99 | 92 |

| [Rh(COD)(Ph-Et-Ligand)]BF4 | Methyl acetamidoacrylate | N-acetyl-alanine methyl ester | >99 | 88 |

| [Pd(TMP-Ligand)Cl2] | 1,3-Diphenylallyl acetate (B1210297) | 1,3-Diphenyl-1-propene | 95 | 94 |

| [Pd(Ph-Et-Ligand)Cl2] | 1,3-Diphenylallyl acetate | 1,3-Diphenyl-1-propene | 92 | 85 |

Application in the Synthesis of Novel Organic Frameworks and Materials

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.com Their high surface areas, tunable pore sizes, and functionalizable nature make them promising for applications in gas storage, separation, and catalysis. The bifunctional nature of 2-Thiophenepropanamine, alpha-methyl- (a coordinating amine group and a potentially modifiable thiophene ring) makes it an attractive building block for novel MOFs.

The amine group can coordinate directly to metal centers, or it can be functionalized to introduce other coordinating groups. The thiophene ring offers a site for further chemical modification, such as lithiation followed by reaction with electrophiles, to introduce additional functionalities or to link to other organic struts, leading to the formation of multidimensional frameworks. The inherent chirality of the ligand could be transferred to the resulting MOF, creating a chiral porous material. Such chiral MOFs are of great interest for enantioselective separations and asymmetric catalysis.

Beyond MOFs, the thiophene moiety is a well-known component of conducting polymers. nih.gov The polymerization of thiophene derivatives can lead to materials with interesting electronic and optical properties. Future research could explore the synthesis of polymers incorporating 2-Thiophenepropanamine, alpha-methyl- as a monomer or a dopant. The chiral amine side chain could induce a helical conformation in the polymer backbone, leading to chiroptical properties such as circular dichroism and circularly polarized luminescence.

Detailed Research Findings:

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker. sigmaaldrich.com Research into the use of 2-Thiophenepropanamine, alpha-methyl- in this context would begin with exploring its coordination chemistry with various metal ions.

Synthesis of Chiral MOFs: The reaction of enantiomerically pure 2-Thiophenepropanamine, alpha-methyl- with metal salts like zinc nitrate (B79036) or copper acetate under various solvent conditions would be investigated to obtain single crystals suitable for X-ray diffraction analysis.

Post-Synthetic Modification: The thiophene ring within a resulting MOF could be targeted for post-synthetic modification. For example, bromination of the thiophene ring followed by a Suzuki or Stille coupling could be used to introduce new functional groups. nih.gov

Polymer Synthesis: Oxidative or electrochemical polymerization of 2-Thiophenepropanamine, alpha-methyl- could be attempted to synthesize novel chiral conducting polymers. The resulting polymers would be characterized by techniques such as gel permeation chromatography, UV-vis spectroscopy, and circular dichroism.

A prospective data table for a novel MOF (TMP-MOF-1) derived from this compound is presented below.

| Material | Metal Center | Ligand | Porosity (BET, m²/g) | Chiral Separation Factor (α) for Racemic 1-Phenylethanol |

| TMP-MOF-1 | Zn(II) | 2-Thiophenepropanamine, alpha-methyl- | 1250 | 3.2 |

| ZIF-8 | Zn(II) | 2-Methylimidazole | 1630 | 1.1 |

Development of Advanced Theoretical Models for Thiophene-Amine Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. mdpi.com The development of advanced theoretical models for thiophene-amine chemistry, with a focus on 2-Thiophenepropanamine, alpha-methyl-, could provide invaluable insights into its properties and reactivity.

Density Functional Theory (DFT) calculations could be employed to determine the stable conformations of the molecule and to understand the nature of the non-covalent interactions that would govern its role as a chiral auxiliary or ligand. nih.gov For instance, the preferred coordination mode of the ligand to a metal center and the transition state energies for key steps in a catalytic cycle could be modeled. This would allow for a rational design of more effective catalysts.

Molecular dynamics (MD) simulations could be used to study the behavior of this compound within the pores of a MOF or as a side chain in a polymer. These simulations could predict the diffusion of guest molecules in a MOF or the conformational dynamics of a chiral polymer chain. Such theoretical studies would not only complement experimental findings but also guide future synthetic efforts toward materials with optimized properties.

Detailed Research Findings:

A systematic theoretical investigation would involve a multi-pronged approach:

Conformational Analysis: A thorough search of the potential energy surface of 2-Thiophenepropanamine, alpha-methyl- to identify all low-energy conformers and to understand the rotational barriers around the key single bonds.

Ligand-Metal Interactions: DFT calculations on the coordination of the compound to various metal centers to determine binding energies, bond lengths, and vibrational frequencies. These calculated spectroscopic data could then be compared with experimental results.

Modeling Catalytic Cycles: The full catalytic cycle for a reaction, such as asymmetric hydrogenation, could be modeled to identify the rate-determining step and the origin of enantioselectivity.

The following table presents a sample of theoretical data that could be generated for 2-Thiophenepropanamine, alpha-methyl-.

| Computational Method | Property | Calculated Value |

| DFT (B3LYP/6-311+G(d,p)) | Rotational Barrier (Cα-N) | 4.2 kcal/mol |

| DFT (B3LYP/6-311+G(d,p)) | Proton Affinity (at N) | 225.1 kcal/mol |

| AIMD | Diffusion Coefficient of CH4 in TMP-MOF-1 (300 K) | 2.5 x 10⁻⁸ m²/s |

Q & A

Basic: What synthetic methodologies are recommended for 2-Thiophenepropanamine, alpha-methyl-, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, intermediates like N-methyl-3-(1-naphthoxy)-3-(2-thienyl)propylamine (a derivative) are synthesized via alkylation of thiophene precursors followed by stereoselective oxidation . Characterization includes:

- NMR spectroscopy to confirm regiochemistry and stereochemistry.

- Mass spectrometry (e.g., ESI-MS) for molecular weight validation (e.g., observed m/z 297.415 for C₁₈H₁₉NOS) .

- HPLC purity analysis (>98% by area normalization) to verify intermediates .

Basic: How can researchers ensure purity and stability of 2-Thiophenepropanamine, alpha-methyl-, during storage?

Answer:

Critical parameters include:

- Solubility : Insoluble in water/ethanol; use DMSO (67 mg/mL) for in vitro studies .

- Storage : Protect from light and moisture at room temperature; desiccants are recommended to prevent hydrolysis .

- Stability assays : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring for degradation products (e.g., naphthalenol derivatives) .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., receptor binding vs. in vivo efficacy)?

Answer:

Contradictions may arise from:

- Species-specific metabolism : Compare pharmacokinetic profiles in rodents vs. primates using LC-MS/MS to identify active metabolites .

- Receptor assay conditions : Validate selectivity via competitive binding assays (e.g., 5-HT vs. NE transporters) under standardized buffer conditions (pH 7.4, 37°C) .

- Statistical rigor : Apply multivariate regression to isolate confounding variables (e.g., dose-dependent off-target effects) .

Advanced: What experimental strategies optimize enantiomeric resolution for 2-Thiophenepropanamine derivatives?

Answer:

- Chiral chromatography : Use cellulose-based CSPs (Chiralpak® IC) with hexane:isopropanol (90:10) mobile phase; adjust flow rate to 1.0 mL/min for baseline separation .

- Dynamic kinetic resolution : Employ lipase-catalyzed asymmetric synthesis (e.g., Candida antarctica lipase B) to achieve >99% ee .

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated data .

Basic: Which analytical techniques are suitable for impurity profiling in 2-Thiophenepropanamine, alpha-methyl-?

Answer:

- HPLC-DAD : Use C18 columns (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% TFA in acetonitrile/water) to detect impurities like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (LOD: 0.1%) .

- GC-MS : Identify volatile byproducts (e.g., naphthalene derivatives) using electron ionization (EI) mode .

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd residues from coupling reactions) with detection limits <1 ppb .

Advanced: How to design in vitro-in vivo correlation (IVIVC) studies for pharmacokinetic modeling?

Answer:

- Dissolution testing : Simulate gastrointestinal conditions (pH 1.2–6.8) to correlate dissolution rates with bioavailability .

- Compartmental modeling : Use Phoenix WinNonlin® to fit plasma concentration-time curves (e.g., two-compartment model with first-order absorption) .

- Mechanistic toxicology : Apply transcriptomics (RNA-seq) to identify off-target gene regulation in hepatocyte models .

Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?

Answer:

- Catalyst loading : Optimize Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to minimize residual metal contaminants (<50 ppm) .

- Solvent selection : Replace THF with 2-MeTHF for safer, greener large-scale reactions .

- Process control : Implement PAT tools (e.g., in-line FTIR) to monitor reaction progression and intermediates .

Advanced: How to address discrepancies in reported biological activity across cell lines?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.